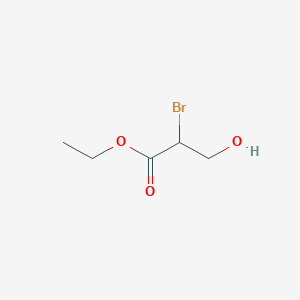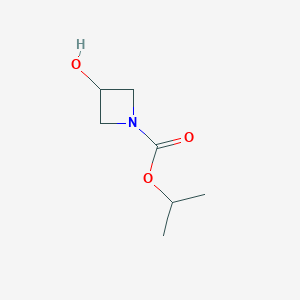
Ethyl 3-hydroxy-2-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-hydroxy-2-oxobutanoate, also known as ethyl acetoacetate, is an organic compound with the molecular formula C6H10O4. It is a colorless liquid with a fruity odor and is commonly used as a building block in organic synthesis. This compound is notable for its keto-enol tautomerism, where it exists in equilibrium between its keto form and enol form .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxy-2-oxobutanoate can be synthesized through the Claisen condensation reaction. This involves the reaction of ethyl acetate with sodium ethoxide, followed by acidification to yield the desired product . The reaction conditions typically require a non-protic solvent and a strong base such as sodium ethoxide to facilitate the formation of the enolate ion.
Industrial Production Methods
In industrial settings, this compound is produced by the esterification of acetoacetic acid with ethanol. This process involves the use of sulfuric acid as a catalyst and is carried out under reflux conditions to ensure complete conversion .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-2-oxobutanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetoacetic acid.
Reduction: It can be reduced to form ethyl 3-hydroxybutanoate.
Substitution: It can undergo alkylation reactions at the alpha position through the formation of enolate ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Alkyl halides are used in the presence of a strong base like sodium ethoxide to facilitate the substitution reaction.
Major Products Formed
Oxidation: Acetoacetic acid.
Reduction: Ethyl 3-hydroxybutanoate.
Substitution: Various alpha-substituted derivatives depending on the alkyl halide used.
Scientific Research Applications
Ethyl 3-hydroxy-2-oxobutanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-2-oxobutanoate involves its conversion to the enolate ion under basic conditions. This enolate ion can then participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Ethyl 3-hydroxy-2-oxobutanoate is similar to other beta-keto esters such as:
Ethyl acetoacetate:
Diethyl malonate: Another beta-keto ester used in the synthesis of carboxylic acids.
Methyl acetoacetate: Similar in structure and reactivity, but with a methyl group instead of an ethyl group.
The uniqueness of this compound lies in its balance between reactivity and stability, making it a versatile reagent in organic synthesis.
Properties
Molecular Formula |
C6H10O4 |
|---|---|
Molecular Weight |
146.14 g/mol |
IUPAC Name |
ethyl 3-hydroxy-2-oxobutanoate |
InChI |
InChI=1S/C6H10O4/c1-3-10-6(9)5(8)4(2)7/h4,7H,3H2,1-2H3 |
InChI Key |
XEYRUKQDCANHNL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(8-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B15232671.png)
![Nalpha-(9-Fluorenylmethoxycarbonyl)-Nepsilon-[1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl]-L-lysine](/img/structure/B15232676.png)
![3-(3-Methoxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15232688.png)

![Methyl 9-oxospiro[5.5]undecane-3-carboxylate](/img/structure/B15232701.png)
![2-[trans-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid](/img/structure/B15232702.png)


![{3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol](/img/structure/B15232722.png)

![Tert-butyl1-ethynyl-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B15232733.png)
